molecular formula C9H8Cl2O B1455305 1-(2,6-Dichlorophenyl)propan-1-one CAS No. 1261792-92-0

1-(2,6-Dichlorophenyl)propan-1-one

Cat. No. B1455305
M. Wt: 203.06 g/mol
InChI Key: ICSKLVVLACKLMV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known as 1-(2,6-dichlorophenyl)acetone . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(2,6-Dichlorophenyl)propan-1-one has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 227.8±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is typically found in a powder form .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The base catalyzed Claisen-Schmidt condensation reaction was used to synthesize compounds including (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, characterized by FT-IR, elemental analysis, and X-ray diffraction. This work highlights the synthesis and structural characterization of dichlorophenyl derivatives, which are crucial in understanding their chemical properties and potential applications (Salian et al., 2018).
  • Molecular Structure and Spectroscopic Studies :

    • Another study conducted spectroscopic characterization and X-ray diffraction of synthesized (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. Such studies are significant for understanding the molecular geometry, which can influence the chemical reactivity and interactions of these compounds (Sadgir et al., 2020).
  • Photodegradation Studies :

    • Research on photodegradation of dichlorprop in water, which includes compounds like 2,6-dichlorophenol, contributes to understanding how these chemicals break down in environmental conditions. This knowledge is crucial for assessing the environmental impact and designing effective waste treatment methods (Climent & Miranda, 1997).
  • Mechanisms of Dioxin Formation :

    • A study on the oxidative thermal degradation of 2-chlorophenol, related to dichlorophenyl compounds, provided insights into the formation of harmful dioxins. Understanding these mechanisms is essential for developing strategies to minimize dioxin formation during industrial processes (Evans & Dellinger, 2005).
  • Environmental Degradation :

    • Research on methanogenic degradation of chlorinated phenols, including 2,6-dichlorophenol, sheds light on the biodegradation pathways of these compounds under specific environmental conditions. Such studies are valuable for environmental bioremediation efforts (Häggblom et al., 1993).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(2,6-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKLVVLACKLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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